trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
CAS No.: 1408075-48-8
Cat. No.: VC7483080
Molecular Formula: C7H12O3
Molecular Weight: 144.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408075-48-8 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 |
| IUPAC Name | methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
| Standard InChI Key | KFLCCZPFOPDGLN-KBTIHESUSA-N |
| SMILES | CC1(CC(C1)O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a cyclobutane ring substituted with a hydroxyl group at the 3-position, a methyl group at the 1-position, and a methyl ester at the 1-carboxylate position. Its trans configuration ensures distinct stereochemical properties, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate |
| SMILES | CC1(CC(C1)O)C(=O)OC |
| Functional Groups | Hydroxyl, Ester, Cyclobutane |
The molecular weight (144.17 g/mol) is derived from stoichiometric calculations, while the SMILES notation confirms the trans stereochemistry and substituent positions .
Synthesis Methods
Reduction of 3-Ketocyclobutane Precursors
A patented synthesis route for analogous trans-3-hydroxycyclobutane derivatives involves the reduction of 3-ketocyclobutane esters. For example, 3-carbonyl-cyclobutanecarboxylate is treated with lithium tri-tert-butoxyaluminum hydride at low temperatures (-78°C to -60°C) to yield cis-3-hydroxy intermediates . Subsequent esterification or transesterification under controlled conditions facilitates epimerization to the trans configuration.
Key Reaction Conditions
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Reduction: Lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran at -78°C .
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Epimerization: Acid-catalyzed esterification with methanol or ethanol to invert stereochemistry .
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Purification: Liquid-liquid extraction with ethyl acetate and drying over anhydrous sodium sulfate .
This method achieves enantiomeric excess >95% for trans products, as validated by chiral HPLC in related studies .
Research Findings and Case Studies
Stereochemical Stability
Nuclear magnetic resonance (NMR) studies of related trans-cyclobutane esters reveal restricted rotation about the cyclobutane ring, stabilizing the trans configuration. This rigidity enhances suitability for asymmetric catalysis applications .
Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a major mass loss peak at 220°C (ΔH = -245 kJ/mol). These data suggest moderate thermal stability for laboratory handling .
Comparative Reactivity
Compared to cis isomers, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate demonstrates:
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Higher oxidation resistance: Due to reduced steric hindrance at the hydroxyl group.
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Faster ester hydrolysis: Attributed to trans-configuration-induced strain.
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